
3-Ethynyl-N,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-N,5-dimethylbenzamide is an organic compound characterized by the presence of an ethynyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-N,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylbenzoic acid and ethynyl bromide.
Formation of Benzamide: The 3,5-dimethylbenzoic acid is first converted to 3,5-dimethylbenzamide through an amidation reaction using ammonia or an amine derivative.
Ethynylation: The benzamide is then subjected to an ethynylation reaction, where ethynyl bromide is introduced in the presence of a base such as potassium carbonate. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-Ethynyl-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
3-Ethynyl-N,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethynyl-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
類似化合物との比較
Similar Compounds
3-Ethynyl-N,N-dimethylbenzamide: Similar structure but with two methyl groups on the nitrogen atom.
3,5-Dimethylbenzamide: Lacks the ethynyl group, resulting in different chemical properties.
3-Ethynylbenzamide: Lacks the methyl groups on the benzene ring.
Uniqueness
3-Ethynyl-N,5-dimethylbenzamide is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
3-ethynyl-N,5-dimethylbenzamide |
InChI |
InChI=1S/C11H11NO/c1-4-9-5-8(2)6-10(7-9)11(13)12-3/h1,5-7H,2-3H3,(H,12,13) |
InChIキー |
NFOZTQQHOUXGDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




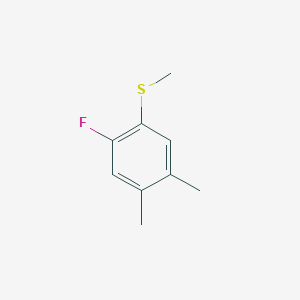
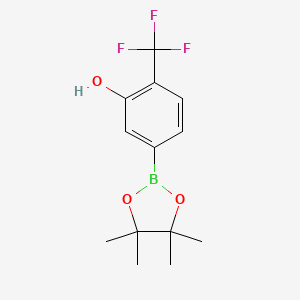
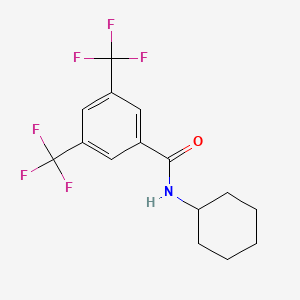

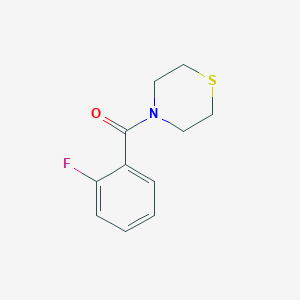


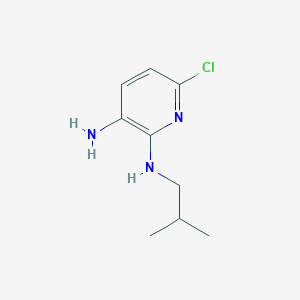

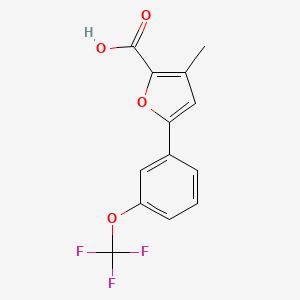
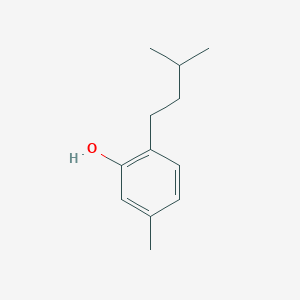
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
